molecular formula C11H8Br2O B3025042 (6,7-Dibromonaphthalen-2-yl)methanol CAS No. 131331-20-9

(6,7-Dibromonaphthalen-2-yl)methanol

Cat. No.: B3025042
CAS No.: 131331-20-9
M. Wt: 315.99 g/mol
InChI Key: HENVDODEQIACJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-Dibromonaphthalen-2-yl)methanol: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring and a methanol group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Naphthalene: The synthesis of (6,7-Dibromonaphthalen-2-yl)methanol typically begins with the bromination of naphthalene. This reaction involves the addition of bromine to naphthalene in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 7th positions.

    Formylation: The dibromonaphthalene is then subjected to formylation using a reagent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces a formyl group at the 2nd position of the naphthalene ring.

    Reduction: The formyl group is subsequently reduced to a methanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6,7-Dibromonaphthalen-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield (6,7-Dibromonaphthalen-2-yl)methane.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: (6,7-Dibromonaphthalen-2-yl)aldehyde, (6,7-Dibromonaphthalen-2-yl)carboxylic acid.

    Reduction: (6,7-Dibromonaphthalen-2-yl)methane.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: (6,7-Dibromonaphthalen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene-based compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and sensors for detecting specific biomolecules.

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of drugs targeting specific pathways in diseases such as cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6,7-Dibromonaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (6,7-Dichloronaphthalen-2-yl)methanol: Similar structure but with chlorine atoms instead of bromine.

    (6,7-Difluoronaphthalen-2-yl)methanol: Similar structure but with fluorine atoms instead of bromine.

    (6,7-Diiodonaphthalen-2-yl)methanol: Similar structure but with iodine atoms instead of bromine.

Uniqueness: (6,7-Dibromonaphthalen-2-yl)methanol is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with biological targets. The bromine atoms also influence the compound’s physical properties, such as melting point and solubility, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

(6,7-dibromonaphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5,14H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENVDODEQIACJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564495
Record name (6,7-Dibromonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131331-20-9
Record name (6,7-Dibromonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7-Dibromonaphthalen-2-yl)methanol
Reactant of Route 2
(6,7-Dibromonaphthalen-2-yl)methanol
Reactant of Route 3
(6,7-Dibromonaphthalen-2-yl)methanol
Reactant of Route 4
(6,7-Dibromonaphthalen-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6,7-Dibromonaphthalen-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6,7-Dibromonaphthalen-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.